4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid
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Overview
Description
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is a zwitterionic compound commonly used in biochemical and molecular biology applications. It is known for its buffering capacity, which makes it valuable in maintaining stable pH conditions in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid typically involves the reaction of 1,4-butane sultone with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 1,4-butane sultone and diethanolamine.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Diethanolamine is added to an aqueous solution of 1,4-butane sultone, and the mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to accommodate the increased volume of reactants.
Purification: The product is purified through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Sulfonate esters.
Scientific Research Applications
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to ensure optimal pH conditions.
Medicine: Utilized in pharmaceutical formulations to stabilize active ingredients.
Industry: Applied in the production of cosmetics and personal care products for pH regulation.
Mechanism of Action
The buffering action of 4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions (H+) in the solution, either absorbing excess H+ ions or releasing them when the pH deviates from the desired range. This proton exchange mechanism ensures that the pH remains constant during biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biochemical applications.
2-(N-morpholino)ethanesulfonic acid (MES): Commonly used in biological and biochemical research.
N,N-bis(2-hydroxyethyl)glycine (Bicine): Frequently used in biochemistry and molecular biology.
Uniqueness
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is unique due to its specific buffering range and stability under various experimental conditions. Unlike Tris, which is sensitive to temperature changes, this compound maintains its buffering capacity over a broader temperature range. Additionally, its zwitterionic nature minimizes interactions with other charged molecules, making it ideal for sensitive biochemical assays.
Properties
CAS No. |
43192-68-3 |
---|---|
Molecular Formula |
C8H19NO5S |
Molecular Weight |
241.3 |
Purity |
0 |
Origin of Product |
United States |
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